Luteinizing Hormone-Releasing Hormone (1-6) amide is typically synthesized in laboratories using solid-phase peptide synthesis techniques. It belongs to the class of peptides known as gonadotropin-releasing hormones, which are crucial for reproductive health. This compound can be classified as a signaling molecule due to its role in endocrine signaling pathways.
The synthesis of Luteinizing Hormone-Releasing Hormone (1-6) amide often employs solid-phase peptide synthesis techniques. One effective method involves using Rink amide resin for the assembly of the peptide sequence. The process typically includes:
The use of microwave-assisted techniques can also enhance the efficiency of this process, reducing reaction times significantly while maintaining high yield and purity levels .
Luteinizing Hormone-Releasing Hormone (1-6) amide comprises six amino acids, typically represented as:
This sequence highlights the essential components for receptor binding and biological activity. The molecular weight of Luteinizing Hormone-Releasing Hormone (1-6) amide is approximately 682 Da, and it has a characteristic structure that allows it to interact effectively with its receptor .
The primary chemical reactions involving Luteinizing Hormone-Releasing Hormone (1-6) amide include:
These reactions are crucial for modifying the peptide to improve its pharmacological properties while ensuring that it retains its biological function .
Luteinizing Hormone-Releasing Hormone (1-6) amide exerts its effects by binding to specific receptors on pituitary cells, initiating a cascade of intracellular signaling that leads to the secretion of luteinizing hormone and follicle-stimulating hormone. This process involves:
Luteinizing Hormone-Releasing Hormone (1-6) amide exhibits several notable physical and chemical properties:
These properties are essential for its application in research and therapeutic contexts .
Luteinizing Hormone-Releasing Hormone (1-6) amide is utilized in various scientific applications:
LHRH (1-6) amide ({pGlu-His-Trp-Ser-Tyr-D-Trp-NH₂}) is primarily synthesized via Fmoc- or Boc-based SPPS, with critical optimizations to address aggregation and side-chain reactivity. The Boc strategy employs tert-butyloxycarbonyl protection, polystyrene resins, and dichloromethane (DCM)/methanol mixtures for washing, enabling efficient incorporation of acid-sensitive residues like Trp. This method achieves >95% coupling efficiency per step and minimizes racemization through HOBt-mediated activation [1]. In contrast, Fmoc protocols utilize Rink amide MBHA resin (100–200 mesh, 0.6 mmol/g loading) and microwave-assisted double couplings with HATU/DIEA in DMF. Deprotection employs 20% piperidine, followed by precipitation in cold diethyl ether after TFA-based cleavage (94% TFA, 2.5% triisopropylsilane, 2.5% EDT, 1% H₂O) [2]. Key challenges include:
Table 1: SPPS Method Comparison for LHRH (1-6) Amide
Parameter | Boc-SPPS [1] | Fmoc-SPPS [2] [4] |
---|---|---|
Resin | Polystyrene | Rink amide MBHA |
Coupling Activator | DIC/HOBt | HATU/DIEA |
Deprotection | TFA/DCM (25-50%) | 20% Piperidine/DMF |
Cleavage Cocktail | HF/anisole (90:10) | TFA/TIS/H₂O (95:2.5:2.5) |
Crude Purity | >95% | >85% |
Key Advantage | Acid-sensitive residue protection | Microwave acceleration |
The Fukuyama N-alkylation approach enables precise C-terminal amide diversification of LHRH (1-6). This method uses Fmoc-D-Trp(Boc)-OH anchored to 4-methylbenzhydrylamine (MBHA) resin. After Fmoc removal, the resin-bound amine undergoes acylation with N-alkylsuccinimides (e.g., N-methylmaleimide) in DCM, followed by nucleophilic displacement with primary/secondary amines. Key steps include:
D-amino acids at position 6 confer enzymatic stability and receptor affinity. Substituting Gly⁶ with D-Trp in LHRH (1-6) amide ({pGlu-His-Trp-Ser-Tyr-D-Trp-NH₂}) shields the Tyr⁵-Gly⁶ bond from endopeptidases, extending plasma half-life from 3 min (native) to 68 min. The D-configuration stabilizes a bioactive β-II turn, enhancing binding to LHRH receptors (IC₅₀ = 1.8 nM vs. 12 nM for Gly⁶ analog) [3] [5]. Biological impacts include:
Table 2: Bioactivity of Position 6 Modifications in LHRH (1-6) Amide
Position 6 Residue | Receptor Binding IC₅₀ (nM) | Plasma t₁/₂ (min) | LH Release (Fold vs. Native) |
---|---|---|---|
Gly (native) | 12 ± 1.8 [5] | 3 ± 0.5 [5] | 1.0 [5] |
D-Trp | 1.8 ± 0.3 [5] | 68 ± 4 [5] | 2.3 ± 0.2 [5] |
D-Lys(lactose) | 3.5 ± 0.6 [5] | 103 ± 6 [5] | 1.8 ± 0.3 [5] |
Carbohydrate conjugation at Ser⁴ or D-Trp⁶ enhances metabolic resistance without impeding receptor engagement. Lactose (Lac) attached via O-glycosidic bonds to Ser⁴ or N-glycosidic linkages to D-Lys⁶ increases molecular weight and shields cleavage sites [5] [7]. Key findings:
Backbone engineering focuses on amide bond replacements and N-terminal alterations:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: